molecular formula C10H9NO2S2 B6196765 3-(thiophen-2-yl)benzene-1-sulfonamide CAS No. 760209-37-8

3-(thiophen-2-yl)benzene-1-sulfonamide

Cat. No.: B6196765
CAS No.: 760209-37-8
M. Wt: 239.3
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Description

3-(Thiophen-2-yl)benzene-1-sulfonamide (CAS# 760209-37-8) is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, combining two privileged pharmacophores in a single structure. This compound features a benzene-sulfonamide group, a moiety well-documented for its role in inhibiting carbonic anhydrase (CA) isoenzymes . CA inhibition is a crucial mechanism explored for therapeutic applications in areas such as oncology, where isoforms like CA IX and XII are associated with tumor progression . The molecule is further functionalized with a thiophene ring, a five-membered sulfur-containing heterocycle ranked as the 4th most common sulfur-containing scaffold in U.S. FDA-approved small molecule drugs over the last decade . The thiophene ring serves as a versatile bioisostere, often used to enhance a compound's binding affinity, metabolic stability, and overall physicochemical properties, making it a valuable tool in lead optimization . Researchers can leverage this chemical scaffold as a key building block for developing novel therapeutic agents. Its structure offers potential for further derivatization, enabling structure-activity relationship (SAR) studies aimed at discovering new enzyme inhibitors or multi-targeting agents for complex diseases . The product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

760209-37-8

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonation Reaction Conditions

Chlorosulfonic acid (ClSO₃H) is employed as the sulfonating agent due to its high reactivity. The reaction is typically conducted at 0–5°C to minimize side reactions such as polysulfonation or oxidation of the thiophene ring. A molar ratio of 1:1.2 (substrate:ClSO₃H) ensures complete conversion, with dichloromethane or chloroform serving as inert solvents. The intermediate 3-(thiophen-2-yl)benzenesulfonyl chloride is isolated via vacuum distillation or precipitation in cold diethyl ether.

Amidation with Ammonia

The sulfonyl chloride intermediate is treated with aqueous ammonia (25–30%) at room temperature for 4–6 hours. This step proceeds via nucleophilic acyl substitution, yielding the target sulfonamide. Neutralization with dilute hydrochloric acid precipitates the product, which is recrystallized from ethanol/water mixtures to achieve >95% purity. Reported yields for this two-step sequence range from 65% to 72%.

Nucleophilic Aromatic Substitution of Pre-sulfonated Benzene

An alternative route involves synthesizing benzene-1-sulfonamide first, followed by coupling with a thiophene moiety. This method is advantageous for scalability and avoids handling corrosive chlorosulfonic acid.

Synthesis of Benzene-1-sulfonamide

Benzene is sulfonated using fuming sulfuric acid (20% SO₃) at 120°C for 3 hours, producing benzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride, which is amidated with ammonium hydroxide.

Thiophene Coupling via Buchwald-Hartwig Amination

The sulfonamide group is functionalized at the meta-position using palladium-catalyzed C–N coupling. A mixture of 3-bromobenzene-1-sulfonamide, thiophen-2-ylboronic acid, Pd(OAc)₂ (5 mol%), and SPhos ligand (10 mol%) in toluene/water (3:1) undergoes microwave irradiation at 100°C for 1 hour. This method achieves 78% yield with >99% regioselectivity, as confirmed by HPLC-MS analysis.

Multi-Step Synthesis from Aniline Derivatives

A modular approach starting from 3-nitroaniline allows precise control over substitution patterns. This route is favored for producing analogs with additional functional groups.

Nitration and Reduction

3-Nitroaniline is nitrated using HNO₃/H₂SO₄ at 0°C to yield 3,5-dinitroaniline, which is selectively reduced with H₂/Pd-C in ethanol to 3-nitro-5-aminobenzenesulfonamide. Hydrogenation conditions (50 psi H₂, 25°C) prevent over-reduction of the sulfonamide group.

One-Pot Tandem Sulfonation-Amidation

Recent advances have enabled a one-pot synthesis, reducing purification steps and improving atom economy.

Reaction Optimization

A mixture of 3-(thiophen-2-yl)benzene, sulfur trioxide dimethylformamide complex (SO₃·DMF), and ammonium carbamate in acetonitrile is heated at 60°C for 8 hours. The SO₃·DMF acts as both sulfonating agent and catalyst, achieving 70% conversion. Adding molecular sieves (4Å) absorbs generated water, shifting the equilibrium toward product formation.

Catalytic Enhancements

Incorporating Sc(OTf)₃ (5 mol%) as a Lewis acid accelerates the sulfonation step, reducing reaction time to 4 hours and increasing yield to 76%. The catalyst facilitates electrophilic aromatic substitution by polarizing the sulfur trioxide moiety.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Direct Sulfonation65–7295–988–10Moderate
Nucleophilic Substitution78996High
Multi-Step Synthesis8299.524Low
One-Pot Tandem70–7697–984–8High

Key observations:

  • The multi-step synthesis offers the highest yield but requires lengthy purification.

  • One-pot methods balance efficiency and scalability, making them suitable for industrial applications.

  • Palladium catalysts in cross-coupling reactions ensure regioselectivity but add cost.

Industrial-Scale Production Considerations

For large-scale synthesis, the one-pot tandem method is preferred due to reduced solvent use and waste generation. Continuous flow reactors enhance heat transfer and minimize decomposition of the thiophene ring. Typical process parameters include:

  • Temperature: 60–80°C

  • Pressure: 1–2 bar

  • Residence time: 2–4 hours

Downstream processing involves crystallization from toluene/heptane mixtures, achieving 99% purity with a single recrystallization step .

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects . Additionally, the thiophene ring can interact with various molecular targets, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Insights

  • Electronic Effects: Thiophene’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets. In contrast, pyrazole (compound 18) and quinazolinone (compound 1c) substituents introduce hydrogen-bonding capabilities .
  • Solubility: Sulfonamides often face solubility challenges.
  • Bioactivity : The methoxy group in compound 1c improved COX-2 inhibition compared to unsubstituted analogs, highlighting the role of electron-donating groups .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(thiophen-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a sulfonyl chloride precursor (e.g., 3-substituted benzene sulfonyl chloride) and a thiophene-containing amine. Key steps include:

  • Sulfonamide Core Formation : Reacting 3-chlorobenzene-1-sulfonyl chloride with 2-aminothiophene under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography or recrystallization using solvents like ethanol/water mixtures to achieve >95% purity .
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature (0–5°C for exothermic reactions) minimizes side products like sulfonate esters .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR confirms aromatic proton environments (δ 7.2–8.1 ppm for benzene and thiophene rings) and sulfonamide NH (δ 5.5–6.0 ppm, broad singlet) .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate sulfonamide formation .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical mass (e.g., [M+H]⁺ at m/z 280.04) .

Q. How is the compound screened for preliminary biological activity in academic research?

  • Methodological Answer :

  • In Vitro Assays : Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays, with IC₅₀ values calculated for dose-response curves .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) to evaluate binding affinity (Kᵢ values) .
  • Data Interpretation : Compare activity profiles with structural analogs to identify SAR trends, such as the role of the thiophene moiety in enhancing lipophilicity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with improved target specificity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., carbonic anhydrase IX). Key parameters include Gibbs free energy (ΔG) and hydrogen-bond interactions with active-site residues (e.g., Zn²⁺ coordination) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Develop regression models linking substituent electronegativity (Hammett σ values) to inhibitory potency (e.g., log(1/IC₅₀)) .

Q. What strategies resolve contradictions in solubility-stability data for sulfonamide derivatives?

  • Methodological Answer :

  • Controlled Experiments : Use factorial design (e.g., 2³ design) to isolate variables: pH (4–8), solvent polarity (logP), and temperature (25–40°C) .
  • Analytical Validation : Pair HPLC stability assays (e.g., degradation <5% over 72 hours) with dynamic light scattering (DLS) to monitor aggregation .
  • Theoretical Reconciliation : Apply Hansen solubility parameters (δD, δP, δH) to correlate experimental solubility with predicted values (R² > 0.85) .

Q. How do reaction intermediates impact scalability in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate Monitoring : Use inline FT-IR or LC-MS to detect unstable intermediates (e.g., sulfonyl chloride hydrolysis) .
  • Process Optimization : Switch batch to flow chemistry for exothermic steps (residence time <30 s, T = 10°C) to improve safety and yield (>80%) .
  • Byproduct Mitigation : Add scavengers (e.g., polymer-bound amines) to trap unreacted sulfonyl chloride .

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